2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione
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Overview
Description
The compound 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione is a complex organic molecule featuring an imidazole ring, a methoxyphenyl group, and a cyclohexane-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Attachment of the Imidazole to the Ethyl Chain: This step involves the alkylation of the imidazole ring with an ethyl halide, forming the 2-(1H-imidazol-4-yl)ethyl intermediate.
Cyclohexane-1,3-dione Derivative Formation: The cyclohexane-1,3-dione core is synthesized via a Claisen condensation reaction between a diketone and an ester.
Final Coupling Reaction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems would be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the methoxyphenyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl groups of the cyclohexane-1,3-dione core using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Formation of imidazole N-oxides and phenolic derivatives.
Reduction: Formation of alcohols and reduced cyclohexane derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it useful in the development of new materials and catalysts.
Biology
Biologically, the compound exhibits potential as an enzyme inhibitor due to the presence of the imidazole ring, which can mimic histidine residues in proteins. This makes it a candidate for studying enzyme mechanisms and developing new pharmaceuticals.
Medicine
In medicine, the compound’s structure suggests potential applications as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with various biological targets makes it a promising lead compound for drug development.
Industry
Industrially, the compound could be used in the production of specialty chemicals, agrochemicals, and as a building block for polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione
- 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-hydroxyphenyl)cyclohexane-1,3-dione
- 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione
Uniqueness
The presence of the methoxy group in 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione enhances its solubility and potential interactions with biological targets compared to its analogs. This functional group can also be further modified to tailor the compound’s properties for specific applications.
Properties
Molecular Formula |
C19H21N3O3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-hydroxy-2-[2-(1H-imidazol-5-yl)ethyliminomethyl]-5-(4-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H21N3O3/c1-25-16-4-2-13(3-5-16)14-8-18(23)17(19(24)9-14)11-20-7-6-15-10-21-12-22-15/h2-5,10-12,14,23H,6-9H2,1H3,(H,21,22) |
InChI Key |
GYJZWZRDNZRACV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCC3=CN=CN3)O |
Origin of Product |
United States |
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